molecular formula C10H14N2O3 B6174708 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid CAS No. 2551117-24-7

3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid

Katalognummer B6174708
CAS-Nummer: 2551117-24-7
Molekulargewicht: 210.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . It has been synthesized by adopting a conventional method from cyclic β-keto esters .


Synthesis Analysis

The synthesis of this compound involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . The second step involves treating these esters with hydrazine hydrate in ethanol under reflux to give the final compound . The dehydration process in this step is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The molecular structure of this compound was confirmed as 1H-indazole based on HMBC correlations . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, dehydration, and cyclization . The mechanism of the second step was different from the expected one, as dehydration was faster than cyclization .

Wirkmechanismus

This compound is a novel class of SARS-CoV-2 main protease (Mpro) inhibitors . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found .

Zukünftige Richtungen

The future directions for this compound could involve further optimization of the hit compounds and assessment of different approaches for protein–ligand binding affinity prediction . The effectiveness of different approaches (MM/GBSA and alchemical ABFE) for protein–ligand binding affinity prediction was assessed on the basis of obtained experimental data .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "3-bromo-1-propanol", "sodium hydroxide", "sodium chloride", "sodium sulfate", "water", "diethyl ether", "ethyl acetate", "methanol", "chloroform", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 3-(4-nitrophenyl)-1H-indazole", "4-nitrobenzaldehyde is reacted with hydrazine hydrate in the presence of sodium hydroxide to form 4-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in acetic acid to form 3-(4-nitrophenyl)-1H-indazole.", "Step 2: Reduction of 3-(4-nitrophenyl)-1H-indazole", "3-(4-nitrophenyl)-1H-indazole is reduced using sodium borohydride in methanol to form 3-(4-aminophenyl)-1H-indazole.", "Step 3: Synthesis of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid", "3-(4-aminophenyl)-1H-indazole is reacted with 3-bromo-1-propanol in the presence of sodium hydroxide to form 3-(3-bromopropyl)-1H-indazole. This intermediate is then reacted with sodium bicarbonate in water to form 3-(3-hydroxypropyl)-1H-indazole. Finally, 3-(3-hydroxypropyl)-1H-indazole is reacted with hydrochloric acid in ethyl acetate to form 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid.", "Step 4: Purification of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid", "The crude product is purified by recrystallization from a mixture of chloroform and hexanes." ] }

CAS-Nummer

2551117-24-7

Produktname

3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid

Molekularformel

C10H14N2O3

Molekulargewicht

210.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.